4-氨基-2-甲基丁酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-2-methylbutanoic acid hydrochloride is not directly mentioned in the provided papers, but related compounds and synthetic methods are discussed. Amino acids, including those with modifications such as hydroxylation or methylation, are crucial chiral building blocks in life, drug development, and industrial applications . The synthesis of amino acids can involve biocatalytic processes, as demonstrated by the stereoselective synthesis of 2-amino-4-hydroxybutanoic acid using a combination of aldolases and transaminases . Other research has focused on the synthesis of conformationally restricted analogues of GABA, such as E- and Z-4-aminobut-2-enoic acids, which are important in neurotransmission . Novel amino acids have also been identified in biological systems, such as 2,4-diamino-3-methylbutanoic acid found in root nodule hydrolysates .

Synthesis Analysis

The synthesis of related amino acids often involves innovative methods, such as the one-pot cyclic cascade combining an aldol reaction with a transamination to produce 2-amino-4-hydroxybutanoic acid . Another method reported the synthesis of tritiated E- and Z-4-aminobut-2-enoic acids using catalytic hydrogenation with tritium gas . Additionally, the preparation of 3-alkyl-4-aminobutanoic acids was achieved through Michael addition followed by catalytic hydrogenation and acid hydrolysis .

Molecular Structure Analysis

The molecular structure of amino acids and their analogues can be determined using various analytical techniques. For instance, the absolute stereochemistry of a new amino acid component of bestatin was determined by X-ray crystallographic analysis . The identification of novel amino acids, such as in the case of 2,4-diamino-3-methylbutanoic acid, can involve retention time measurements on chiral columns .

Chemical Reactions Analysis

Amino acids and their analogues can participate in a variety of chemical reactions. Substituted 4-aminobutanoic acids were studied as substrates for gamma-aminobutyric acid aminotransferase, an enzyme responsible for the degradation of GABA . The study of these substrates helps to understand the enzyme's active site and the design of mechanism-based inactivators .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acids and their derivatives are influenced by their structure and functional groups. For example, the hydroxy analogue of 4-aminobutanoic acid underwent exclusive transamination without producing succinic semialdehyde, indicating the importance of the hydroxy group in determining the reaction pathway . The crystallization and melting points of derivatives, such as the hydrobromide of a methyl ester, provide insight into the compound's stability and purity .

科学研究应用

含四唑的衍生物

4-氨基-2-甲基丁酸盐酸盐用于合成含四唑的衍生物。该分子的氨基和羧基末端允许形成衍生物,如 4-(四唑-1-基)-3-苯基丁酸和甲基 4-(5-甲基四唑-1-基)-3-苯基丁酸酯,它们在包括制药和材料科学在内的各个领域具有潜在应用 (Putis、Shuvalova 和 Ostrovskii,2008)。

二取代氨基丁酸的合成

该化合物在合成以药理活性著称的 3,4-二取代氨基丁酸中发挥重要作用。为此,已经使用了诸如氧代吡咯烷羧酸的酸水解等技术,展示了 4-氨基-2-甲基丁酸盐酸盐在合成药理活性物质中的多功能性 (Vasil'eva、Ostroglyadov、Nikonorov、Komarova 和 Berestovitskaya,2016)。

GABA类似物的合成和拆分

该酸还用于合成和拆分 GABA(γ-氨基丁酸)类似物。对这些类似物的研究,例如 E-4-氨基-2-甲基丁-2-烯酸和 (±)-4-氨基-2-甲基丁酸,提供了对神经递质功能的见解,并对神经学和精神病学研究有影响 (Duke、Chebib、Hibbs、Mewett 和 Johnston,2004)。

氟代氨基酸的合成

研究表明 4-氨基-2-甲基丁酸盐酸盐在合成氟代氨基酸(如 (2S,3S)-4,4,4-三氟缬氨酸和 (2S,4S)-5,5,5-三氟亮氨酸)中有用。这些氟代氨基酸在新型药物和生化研究工具的开发中很有价值 (Pigza、Quach 和 Molinski,2009)。

其他衍生物的合成

该化合物也是合成其他各种衍生物(如 5-氨基-4-氧代戊酸盐酸盐)的关键,这些衍生物可以在制药和化学工业中得到应用 (Yuan,2006)。

安全和危害

The safety information for 4-Amino-2-methylbutanoic acid hydrochloride indicates that it has a GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

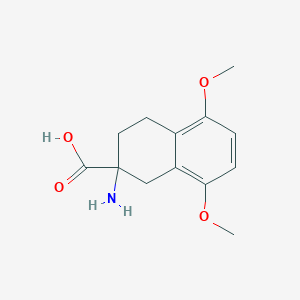

IUPAC Name |

4-amino-2-methylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(2-3-6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNMNSZJSKBCLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545493 |

Source

|

| Record name | 4-Amino-2-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-methylbutanoic acid hydrochloride | |

CAS RN |

22050-03-9 |

Source

|

| Record name | 4-Amino-2-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-methylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B1282416.png)

![2-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1282432.png)